4-amino-7-hydroxy-2H-chromen-2-one
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Overview
Description
4-amino-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7-hydroxy-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride . Heterogeneous catalysts such as cation-exchange resins and zeolites can also be used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and hydroxy derivatives, which have significant biological and chemical properties .
Scientific Research Applications
4-amino-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound serves as a fluorescent probe for studying enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of 4-amino-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as lipoxygenases and cytochrome P450, leading to its anti-inflammatory and anticancer effects . The compound’s ability to act as a fluorescent probe is due to its unique chemical structure, which allows it to emit light upon excitation .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: Known for its use as a fluorescent probe and laser dye.
3-amino-7-hydroxy-2H-chromen-2-one: Similar in structure and used in various biological assays.
4-hydroxycoumarin: Widely used as an anticoagulant and in the synthesis of other coumarin derivatives.
Uniqueness
4-amino-7-hydroxy-2H-chromen-2-one is unique due to its specific combination of amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
4-amino-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCAVENVBSHPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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